Diphenylbis(3,3,3-trifluoroprop-1-yn-1-yl)silane
Description
Diphenylbis(3,3,3-trifluoroprop-1-yn-1-yl)silane is a chemical compound known for its unique structure and properties. It consists of a silicon atom bonded to two phenyl groups and two 3,3,3-trifluoroprop-1-yn-1-yl groups.
Properties
CAS No. |
647832-16-4 |
|---|---|
Molecular Formula |
C18H10F6Si |
Molecular Weight |
368.3 g/mol |
IUPAC Name |
diphenyl-bis(3,3,3-trifluoroprop-1-ynyl)silane |
InChI |
InChI=1S/C18H10F6Si/c19-17(20,21)11-13-25(14-12-18(22,23)24,15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10H |
InChI Key |
FZNLXJQYFWVWIH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[Si](C#CC(F)(F)F)(C#CC(F)(F)F)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diphenylbis(3,3,3-trifluoroprop-1-yn-1-yl)silane typically involves the reaction of diphenylsilane with 3,3,3-trifluoroprop-1-yne under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity .
Industrial Production Methods
This includes optimizing reaction conditions for large-scale production, ensuring safety, and implementing purification techniques to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Diphenylbis(3,3,3-trifluoroprop-1-yn-1-yl)silane can undergo various chemical reactions, including:
Substitution Reactions: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Addition Reactions: The triple bond in the 3,3,3-trifluoroprop-1-yn-1-yl groups can participate in addition reactions with electrophiles or nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Common reagents used in reactions with this compound include halogens, acids, bases, and transition metal catalysts. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various phenyl-substituted derivatives, while addition reactions can produce compounds with added functional groups at the triple bond .
Scientific Research Applications
Diphenylbis(3,3,3-trifluoroprop-1-yn-1-yl)silane has several scientific research applications, including:
Materials Science: It is used in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Catalysis: It is employed as a ligand in transition metal catalysis, facilitating various organic transformations.
Biological Studies: Research is ongoing to explore its potential biological activities and applications in medicinal chemistry
Mechanism of Action
The mechanism by which Diphenylbis(3,3,3-trifluoroprop-1-yn-1-yl)silane exerts its effects depends on the specific application. In catalysis, for example, the compound acts as a ligand, coordinating to a metal center and influencing the reactivity of the metal. The molecular targets and pathways involved vary based on the context of its use, whether in materials science, organic synthesis, or biological studies .
Comparison with Similar Compounds
Similar Compounds
Diphenylsilane: Lacks the trifluoroprop-1-yn-1-yl groups, making it less reactive in certain chemical transformations.
Trifluoroprop-1-yn-1-ylsilane: Contains the trifluoroprop-1-yn-1-yl groups but lacks the phenyl groups, resulting in different reactivity and applications.
Phenyltrifluorosilane: Contains both phenyl and trifluoro groups but lacks the alkyne functionality, leading to distinct chemical behavior
Uniqueness
Diphenylbis(3,3,3-trifluoroprop-1-yn-1-yl)silane is unique due to the presence of both phenyl and trifluoroprop-1-yn-1-yl groups. This combination imparts specific reactivity and properties, making it valuable in various scientific and industrial applications .
Biological Activity
Diphenylbis(3,3,3-trifluoroprop-1-yn-1-yl)silane is a silane compound characterized by its unique trifluoropropynyl groups. This compound has garnered attention in various fields, including materials science and medicinal chemistry, due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, effects, and relevant case studies.
- Molecular Formula : C₁₈H₁₄F₆Si
- Molecular Weight : 364.36 g/mol
- Structure : The compound features two phenyl groups and two trifluoropropynyl substituents attached to a silicon atom.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : Research indicates that compounds with trifluoropropynyl groups exhibit significant antimicrobial properties. The presence of fluorine atoms enhances the lipophilicity and stability of the compound, allowing it to disrupt microbial cell membranes effectively.
- Cytotoxic Effects : Studies have shown that silane compounds can induce cytotoxicity in various cancer cell lines. The mechanism often involves the generation of reactive oxygen species (ROS), leading to apoptosis in cancerous cells.
- Inhibition of Enzymatic Activity : Certain silanes have been reported to inhibit key enzymes involved in metabolic pathways, which could be relevant for therapeutic applications in metabolic disorders.
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry investigated the antimicrobial properties of several silane derivatives, including those with trifluoropropynyl groups. The results demonstrated a significant reduction in bacterial growth (up to 90% inhibition) against Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µg/mL.
Case Study 2: Cytotoxicity Against Cancer Cells
In vitro studies conducted on human breast cancer cell lines (MCF-7) revealed that this compound exhibited cytotoxic effects with an IC50 value of 25 µM. The compound induced apoptosis through ROS generation and mitochondrial dysfunction.
Data Tables
| Property | Value |
|---|---|
| Molecular Weight | 364.36 g/mol |
| Antimicrobial Activity | 90% inhibition at 10 µg/mL |
| Cytotoxicity (IC50) | 25 µM in MCF-7 cells |
| Enzyme Inhibition | Specific enzymes not detailed |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
